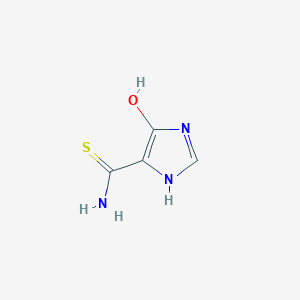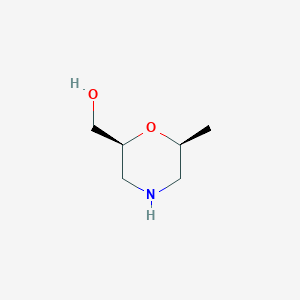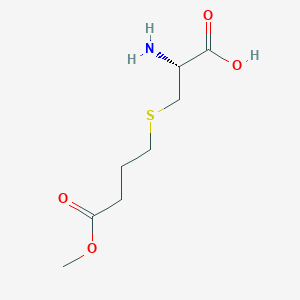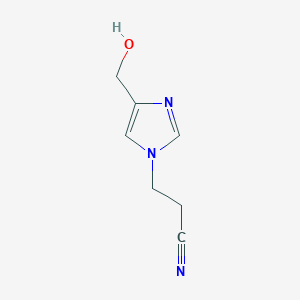![molecular formula C8H7N3O B12824651 1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing good yields of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted reactions. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation, resulting in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism by which 1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. For instance, the compound has been shown to act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one can be compared with other triazolopyridine derivatives:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms and substituents.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring instead of a pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural configuration, which allows for distinct interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-10-9-5-11(8)4-7/h2-5H,1H3 |
Clé InChI |
FKVMJCCIHZZUCX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN2C=NN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)



![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)

![7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B12824591.png)
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)


![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)

